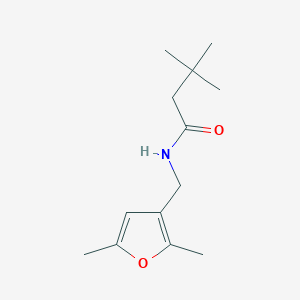

N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide

CAS No.: 1351622-05-3

Cat. No.: VC4151384

Molecular Formula: C13H21NO2

Molecular Weight: 223.316

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1351622-05-3 |

|---|---|

| Molecular Formula | C13H21NO2 |

| Molecular Weight | 223.316 |

| IUPAC Name | N-[(2,5-dimethylfuran-3-yl)methyl]-3,3-dimethylbutanamide |

| Standard InChI | InChI=1S/C13H21NO2/c1-9-6-11(10(2)16-9)8-14-12(15)7-13(3,4)5/h6H,7-8H2,1-5H3,(H,14,15) |

| Standard InChI Key | WTMMWWHUAULDRE-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(O1)C)CNC(=O)CC(C)(C)C |

Introduction

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide is a synthetic organic compound classified under furan derivatives. These compounds are widely recognized for their diverse biological and pharmacological activities. The compound's unique chemical structure combines a furan ring with an amide moiety, enabling distinct reactivity and potential applications in fields such as medicinal chemistry, material science, and industrial chemistry.

Synthesis and Preparation Methods

3.1 Synthetic Routes

The synthesis of N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide typically involves:

-

Reactants: 2,5-Dimethylfuran and 3,3-dimethylbutanoyl chloride.

-

Catalyst/Base: Triethylamine or other organic bases.

-

Solvent: Dichloromethane (DCM) or similar organic solvents.

-

Reaction Conditions: Conducted at room temperature under inert atmospheric conditions.

The reaction proceeds via a condensation mechanism where the nucleophilic amine group reacts with the acyl chloride derivative to form the amide bond.

3.2 Industrial Scale Production

On an industrial scale, continuous flow reactors are employed to maximize yield and efficiency. Purification is achieved through recrystallization or chromatographic techniques to ensure high purity.

Chemical Reactivity

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide exhibits versatile reactivity due to its functional groups:

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | Potassium permanganate | Furan dicarboxylic acid derivatives |

| Reduction | Sodium borohydride | Amine derivatives |

| Electrophilic Substitution | Bromine/Nitric acid | Substituted furan derivatives |

These reactions expand its potential for chemical modification and application in complex molecule synthesis.

Biological Activity

Furan derivatives like N-((2,5-dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide are studied for their pharmacological properties:

5.1 Antimicrobial Properties

Preliminary studies suggest that the compound exhibits antimicrobial activity by disrupting bacterial cell membranes and interfering with metabolic pathways.

5.2 Anti-inflammatory Effects

The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 by modulating the NF-kB signaling pathway.

Applications in Scientific Research

-

Medicinal Chemistry: Investigated as a precursor for drug development targeting antimicrobial and anti-inflammatory pathways.

-

Material Science: Utilized in the synthesis of specialty polymers.

-

Chemical Synthesis: Acts as a building block for more complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2,5-Dimethylfuran-3-yl)acetamide | Acetamide group | Antibacterial |

| N-(2,5-Dimethylfuran-3-yl)benzamide | Benzamide group | Antifungal |

| N-(2,5-Dimethylfuran-3-yl)methanol | Alcohol group | Antioxidant |

N-((2,5-Dimethylfuran-3-yl)methyl)-3,3-dimethylbutanamide stands out due to its bulky dimethylbutanamide moiety, which enhances its hydrophobic interactions with biological targets.

Case Studies

8.1 Antibacterial Activity

In vitro tests revealed significant inhibition of Staphylococcus aureus at concentrations as low as 50 µg/mL.

8.2 Anti-inflammatory Response

Animal models demonstrated reduced inflammation markers following administration of the compound in induced inflammatory conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume